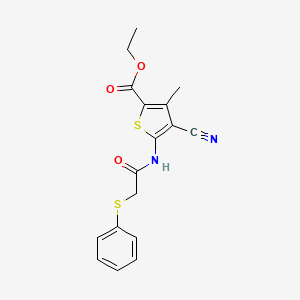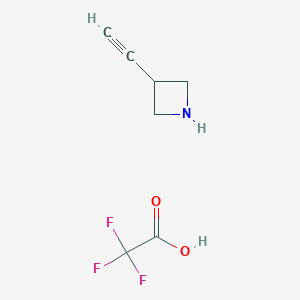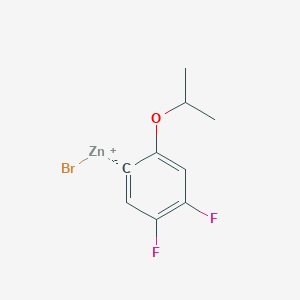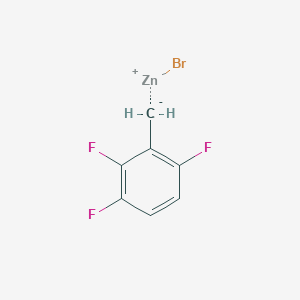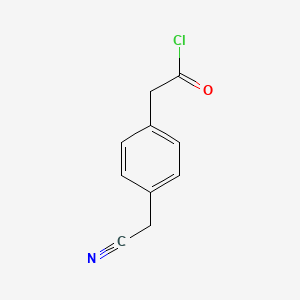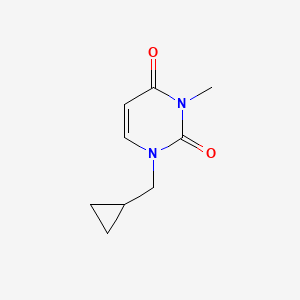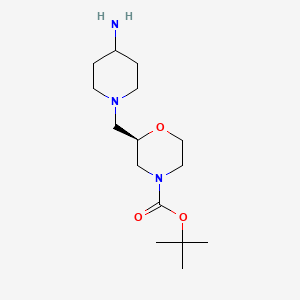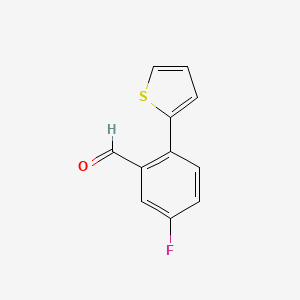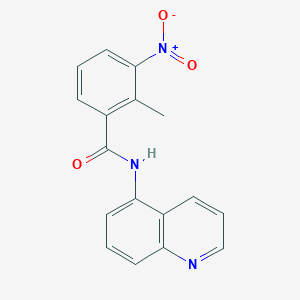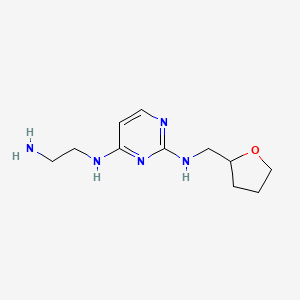
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with an aminoethyl group and a tetrahydrofuran-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the aminoethyl and tetrahydrofuran-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or tetrahydrofuran groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione, while reduction could produce this compound derivatives with altered functional groups .
Applications De Recherche Scientifique
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione
- N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N5O |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
4-N-(2-aminoethyl)-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H19N5O/c12-4-6-13-10-3-5-14-11(16-10)15-8-9-2-1-7-17-9/h3,5,9H,1-2,4,6-8,12H2,(H2,13,14,15,16) |
Clé InChI |
SWHYSFAHZXXJBN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2=NC=CC(=N2)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


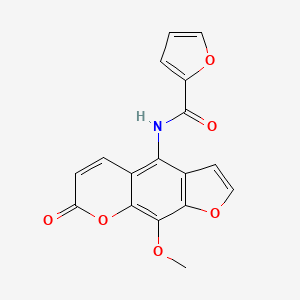
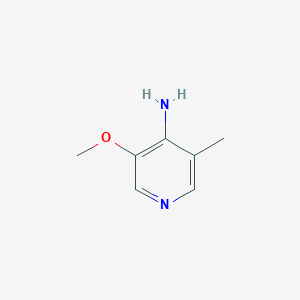
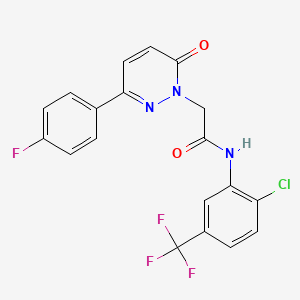
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
